molecular formula C9H12BrN B3365235 (S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine CAS No. 1213105-63-5

(S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine

Cat. No.: B3365235
CAS No.: 1213105-63-5
M. Wt: 214.10
InChI Key: GMCHYPOMQPPOJT-ZETCQYMHSA-N
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Description

(S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine is a chiral amine compound characterized by the presence of a bromine atom and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine typically involves the following steps:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Chiral Amine Formation: The brominated intermediate is then subjected to a chiral amine synthesis process. This can be achieved through asymmetric hydrogenation or by using chiral auxiliaries or catalysts to introduce the chiral center.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chiral amine synthesis processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted phenyl-ethylamines.

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary amines.

Scientific Research Applications

(S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its chiral nature.

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the phenyl ring influence its binding affinity and selectivity. The chiral center plays a crucial role in determining the compound’s stereospecific interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Bromo-2-methyl-phenyl)-ethylamine: The enantiomer of the compound with different stereochemical properties.

    1-(4-Bromo-2-methyl-phenyl)-propan-2-amine: A structurally similar compound with an additional carbon in the alkyl chain.

    1-(4-Bromo-2-methyl-phenyl)-methanamine: A compound with a shorter alkyl chain.

Uniqueness

(S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to participate in stereospecific reactions makes it valuable in the synthesis of enantiomerically pure compounds.

Properties

IUPAC Name

(1S)-1-(4-bromo-2-methylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCHYPOMQPPOJT-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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